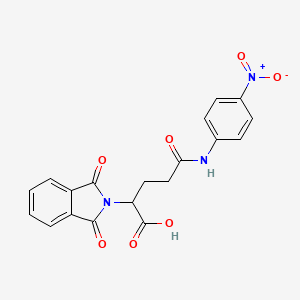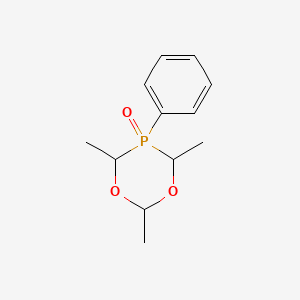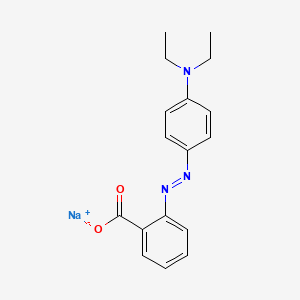
Sodium 2-((4-(diethylamino)phenyl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate is a synthetic organic compound with the molecular formula C17H19N3O2Na. It is known for its vibrant color and is often used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[[4-(diethylamino)phenyl]azo]benzoate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions often require an acidic medium to facilitate the diazotization process and a basic medium for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of sodium 2-[[4-(diethylamino)phenyl]azo]benzoate is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves the use of automated systems to monitor and adjust the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include nitro compounds.
Reduction: Typically results in the formation of 4-(diethylamino)aniline and benzoic acid derivatives.
Substitution: Leads to the formation of various substituted benzoates.
Scientific Research Applications
Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its chemical properties.
Industry: Utilized in the production of colored materials and as a pH indicator.
Mechanism of Action
The mechanism of action of sodium 2-[[4-(diethylamino)phenyl]azo]benzoate involves its interaction with molecular targets through its azo group. The compound can undergo electron transfer reactions, leading to changes in its structure and function. These interactions can affect various biochemical pathways, making it useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-[[4-(dimethylamino)phenyl]azo]benzoate
- Sodium 2-[[4-(ethylamino)phenyl]azo]benzoate
- Sodium 2-[[4-(methylamino)phenyl]azo]benzoate
Uniqueness
Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .
Properties
CAS No. |
82065-82-5 |
|---|---|
Molecular Formula |
C17H18N3NaO2 |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
sodium;2-[[4-(diethylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H19N3O2.Na/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1 |
InChI Key |
YXMJFRIGFACAPU-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





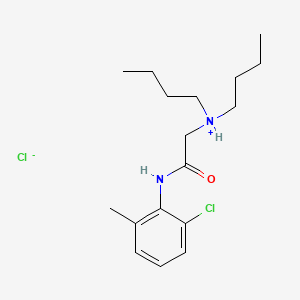
![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)

![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
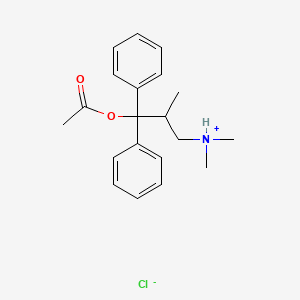
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)
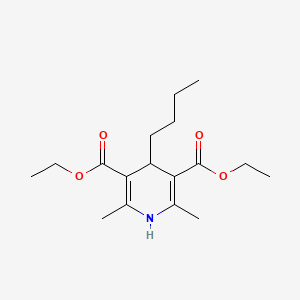
![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)
